

# Application Notes and Protocols for 1D228 in MKN45 Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This document provides detailed application notes and protocols for the utilization of **1D228**, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK), in a preclinical xenograft mouse model using the human gastric cancer cell line, MKN45. The MKN45 cell line, derived from a poorly differentiated gastric adenocarcinoma, is characterized by the amplification of the c-Met oncogene, making it a relevant model for studying targeted therapies against this pathway.[1][2] **1D228** has demonstrated significant anti-tumor efficacy by targeting both tumor cell proliferation and angiogenesis.[3][4] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **1D228**.

# Core Concepts: 1D228 and the MKN45 Xenograft Model

The MKN45 human gastric cancer cell line is a widely used in vitro model for gastric cancer research.[5] A key characteristic of MKN45 cells is the amplification of the c-Met oncogene, which plays a crucial role in tumor growth and progression.[1][6] When these cells are injected into immunocompromised mice, they form solid tumors, creating a xenograft model that allows for the in vivo evaluation of anti-cancer agents.[7][8]



**1D228** is a small molecule inhibitor that potently targets both c-Met and TRK kinases.[3][4] The dual inhibition of these pathways has been shown to be more effective than targeting either pathway alone, leading to robust anti-tumor effects in gastric and liver cancer models.[4][9] Mechanistic studies have revealed that **1D228** induces G0/G1 cell cycle arrest and apoptosis in tumor cells and inhibits the migration and tube formation of endothelial cells, thereby suppressing angiogenesis.[3][9]

### **Quantitative Data Summary**

The following tables summarize the in vivo efficacy of **1D228** in the MKN45 xenograft model.

Table 1: Tumor Growth Inhibition in MKN45 Xenograft Model

| Treatment Group             | Dosage        | Tumor Growth Inhibition<br>(TGI) (%)  |
|-----------------------------|---------------|---------------------------------------|
| 1D228                       | 8 mg/kg/day   | 94.8                                  |
| Tepotinib (c-Met inhibitor) | 8 mg/kg/day   | 67.61                                 |
| Larotrectinib + Tepotinib   | Not Specified | Less effective than 1D228 monotherapy |

Data extracted from a study comparing **1D228** with other inhibitors.[4][9]

Table 2: Effects of 1D228 on Tumor Weight and Mouse Body Weight

| Treatment Group           | Average Tumor Weight (g) | Change in Body Weight |
|---------------------------|--------------------------|-----------------------|
| Control                   | ~1.25                    | Stable                |
| 1D228 (8 mg/kg/day)       | ~0.1                     | Stable                |
| Tepotinib (8 mg/kg/day)   | ~0.4                     | Stable                |
| Larotrectinib + Tepotinib | ~0.25                    | Slight Decrease       |

Data is approximated from graphical representations in the source study.[10]





## **Signaling Pathway and Experimental Workflow Signaling Pathway of 1D228 Inhibition**



Click to download full resolution via product page



Caption: 1D228 dual-inhibits c-Met and TRKB signaling.

## **Experimental Workflow for MKN45 Xenograft Model**





Click to download full resolution via product page

Caption: Workflow for 1D228 efficacy testing in MKN45 xenografts.

# **Experimental Protocols**Cell Culture and Preparation

- Cell Line: MKN45 human gastric adenocarcinoma cell line.[7]
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Passage cells when they reach 80-90% confluency.[2]
- Cell Harvesting: For injection, detach adherent cells using Trypsin-EDTA, wash with PBS, and resuspend in a serum-free medium or PBS at a concentration of 1 x 10<sup>7</sup> cells/mL.[11] A mixture with Matrigel may be used to improve tumor take rate.[8]

#### In Vivo Xenograft Study

- Animal Model: Female athymic BALB/c nude mice, 4-6 weeks old.[8]
- Cell Implantation: Subcutaneously inject 1 x 10<sup>6</sup> MKN45 cells in a volume of 100  $\mu$ L into the right flank of each mouse.[11][12]
- Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization: When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment and control groups.
- Drug Preparation and Administration:
  - Prepare 1D228 in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium).



- Administer 1D228 by intragastric gavage once daily at the desired dosage (e.g., 8 mg/kg).
  [3]
- The control group should receive the vehicle only.
- Efficacy Evaluation:
  - Measure tumor volume and body weight daily throughout the treatment period.[3]
  - At the end of the study, euthanize the mice and excise the tumors.
  - Measure the final tumor weight.
- Downstream Analysis:
  - Fix a portion of the tumor in formalin and embed in paraffin for immunohistochemistry (IHC) analysis of biomarkers such as Ki67 (proliferation), p-c-Met, and p-TRKB.[10]
  - Snap-freeze another portion of the tumor in liquid nitrogen for Western blot analysis of protein expression levels (e.g., c-Met, TRKB, and downstream signaling molecules) or RNA sequencing.[3][13]

### Immunohistochemistry (IHC)

- Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.
- Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
- Primary Antibody Incubation: Incubate sections with primary antibodies against Ki67, p-c-Met, or p-TRKB overnight at 4°C.
- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as



diaminobenzidine (DAB).

- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
- Analysis: Analyze the staining intensity and percentage of positive cells under a microscope.

#### **Western Blotting**

- Protein Extraction: Homogenize frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C.
- Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[13]

### Conclusion

The use of **1D228** in MKN45 xenograft mouse models provides a robust platform for evaluating its anti-tumor activity in a c-Met amplified gastric cancer setting. The protocols outlined in this document offer a comprehensive guide for researchers to conduct these preclinical studies, from cell culture and in vivo experimentation to downstream molecular analysis. The potent dual-targeting mechanism of **1D228** against both tumor cells and the tumor microenvironment underscores its potential as a promising therapeutic agent for gastric cancer.[3][9]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Molecular characteristics of eight gastric cancer cell lines established in Japan PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accegen.com [accegen.com]
- 3. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MKN45 Cell Line Creative Biogene [creative-biogene.com]
- 6. Cellosaurus cell line MKN45 (CVCL\_0434) [cellosaurus.org]
- 7. MKN-45 Cells [cytion.com]
- 8. MKN-45 Xenograft Model Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. Establishment of Peritoneal and Hepatic Metastasis Mouse Xenograft Models Using Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for 1D228 in MKN45
   Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15601240#using-1d228-in-mkn45-xenograft-mouse-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com